![molecular formula C14H15N3O B2750439 (1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone CAS No. 524047-09-4](/img/structure/B2750439.png)
(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate selectively involved the C1=O carbonyl group to give the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones within a few hours .Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
The compound’s inhibitory activity against protein kinases has been investigated. Specifically, it has shown inhibitory effects against several kinases, including:
Notably, compounds with inhibitory activity against protein kinase JAK3 were obtained at a level of 16.7 µmol L-1 . These findings suggest its potential as a kinase inhibitor in cancer research and drug development.
Antibacterial Activity
Considering its unique structure, this compound may exhibit antibacterial properties. While further studies are needed, it has shown inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . Investigating its mechanism of action against bacterial targets could provide valuable insights.
DNA Binding
Exploring its interaction with DNA, particularly calf thymus-DNA (CT-DNA), is crucial. UV-vis spectroscopic methods have been employed to study this interaction. Understanding how it binds to DNA can inform its potential applications in drug delivery, gene therapy, or diagnostics .
Pharmacological Significance
Thiadiazole derivatives, including this compound, have gained attention due to their broad-spectrum activities. The 1,3,4-thiadiazole moiety is versatile and exhibits pharmacological and biological properties. Researchers have focused on substituted 1,3,4-thiadiazole derivatives for their potential therapeutic significance .
Azo Dye Derivatives
The compound’s structure contains an azo group, which has implications for dye chemistry. Azo dyes are widely used in various applications, including textiles, cosmetics, and imaging. Investigating its dye properties could reveal novel applications .
Computational Studies
DFT calculations have been performed to investigate the compound’s geometry and physiochemical properties. Understanding its electronic structure and stability aids in predicting its behavior in different environments .
Zukünftige Richtungen
The future directions for research on “(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone” and related compounds could involve the development of dual inhibitors of blood coagulation factors Xa and XIa, which at the same time have a limited effect on thrombin . This could potentially lead to the development of effective and safe anticoagulant drugs for the prevention and treatment of thrombosis .
Eigenschaften
IUPAC Name |
3-diazenyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-8-7-14(2,3)17-12-9(8)5-4-6-10(12)11(16-15)13(17)18/h4-7,15,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWWAOZZRGVVGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=N)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-hydrazone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

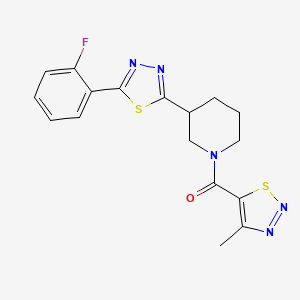
![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)

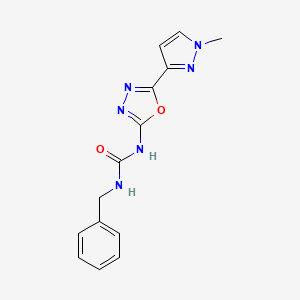
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
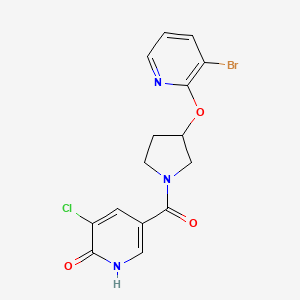
![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)
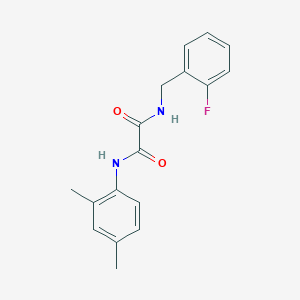
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)
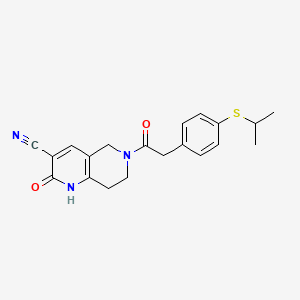


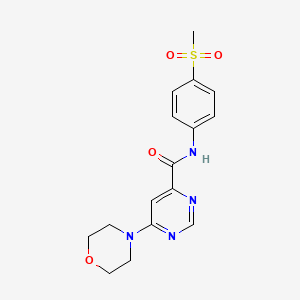
![2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2750379.png)